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2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride

Catalog No.
S15875748
CAS No.
M.F
C6H10ClNO4S
M. Wt
227.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride

Product Name

2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride

IUPAC Name

2-morpholin-4-yl-2-oxoethanesulfonyl chloride

Molecular Formula

C6H10ClNO4S

Molecular Weight

227.67 g/mol

InChI

InChI=1S/C6H10ClNO4S/c7-13(10,11)5-6(9)8-1-3-12-4-2-8/h1-5H2

InChI Key

SMSGLBDELPBLSD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)Cl

2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride is a chemical compound characterized by its unique structure, which includes a morpholine ring and a sulfonyl chloride functional group. Its molecular formula is C6H12ClNO3SC_6H_{12}ClNO_3S, and it has a molecular weight of 213.68 g/mol. This compound is part of a broader class of sulfonyl chlorides, which are known for their reactivity and utility in various chemical synthesis applications.

The morpholine moiety contributes to the compound's solubility and biological activity, making it an interesting candidate for pharmaceutical applications. The sulfonyl chloride group is highly reactive, allowing for nucleophilic substitution reactions that can lead to the formation of diverse derivatives.

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, often in the presence of bases like pyridine or triethylamine.
  • Reduction Reactions: It can be reduced to form sulfonyl derivatives using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The compound can also undergo oxidation to yield sulfonic acids when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate.

These reactions highlight the compound's versatility in synthetic chemistry, enabling the formation of numerous derivatives with potential applications.

Research into the biological activity of 2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride indicates that it may possess antimicrobial properties. Compounds containing morpholine rings have been associated with various biological activities, including antibacterial and antifungal effects. The specific interactions and mechanisms of action remain an area of active research, particularly concerning their use as potential drug candidates against multidrug-resistant bacteria.

The synthesis of 2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride typically involves the following steps:

  • Starting Materials: The synthesis usually begins with morpholine and a suitable sulfonylating agent.
  • Reaction Conditions: The reaction is carried out under controlled conditions to ensure high yield and purity. Common methods include reacting morpholine with chlorosulfonic acid or thionyl chloride in an inert atmosphere to prevent moisture interference.
  • Purification: After the reaction, purification steps such as recrystallization or chromatography may be employed to isolate the desired product from by-products.

These methods facilitate the production of high-purity compounds suitable for further research and application.

2-Chloroethanesulfonyl chlorideContains a chlorine atom instead of morpholineUsed in chemical synthesis4-MethylmorpholineMorpholine ring with a methyl groupApplied in pharmaceuticals and agrochemicalsEthanesulfonic acidLacks a chlorosulfonyl groupUtilized in various industrial applicationsMorpholino-containing imidazolonesCombines morpholine with imidazoloneInvestigated for antimicrobial activity

These compounds demonstrate the diversity within this chemical class while highlighting the unique characteristics that make 2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride particularly valuable in research and application contexts.

Interaction studies involving 2-Morpholin-4-yl-2-oxo-ethanesulfonyl chloride focus on its ability to modify biomolecules and interact with biological targets. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Mechanistic Studies: Investigating how modifications induced by this compound affect biological pathways or cellular functions.
  • Synergistic Effects: Exploring its potential as an adjuvant in combination therapies with existing antibiotics to enhance efficacy against resistant strains.

Such studies are crucial for elucidating the therapeutic potential of this compound and its derivatives.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

227.0019067 g/mol

Monoisotopic Mass

227.0019067 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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